molecular formula C17H17BrN2O5S3 B12024178 2-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 618076-91-8

2-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B12024178
CAS No.: 618076-91-8
M. Wt: 505.4 g/mol
InChI Key: ISNWBAISYPUDME-YPKPFQOOSA-N
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Description

2-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound that features a unique combination of indoline, thiazolidine, and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate aniline derivative.

    Introduction of the Bromo Group: Bromination of the indoline core is achieved using bromine or a brominating agent under controlled conditions.

    Formation of the Thioxothiazolidine Ring: This step involves the reaction of the bromo-indoline derivative with a thioamide under basic conditions to form the thioxothiazolidine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromo group.

Scientific Research Applications

2-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one
  • 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one

Uniqueness

2-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is unique due to the presence of the ethanesulfonic acid group, which imparts distinct chemical and physical properties. This functional group can enhance the compound’s solubility and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

618076-91-8

Molecular Formula

C17H17BrN2O5S3

Molecular Weight

505.4 g/mol

IUPAC Name

2-[(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C17H17BrN2O5S3/c1-2-3-6-19-12-5-4-10(18)9-11(12)13(15(19)21)14-16(22)20(17(26)27-14)7-8-28(23,24)25/h4-5,9H,2-3,6-8H2,1H3,(H,23,24,25)/b14-13-

InChI Key

ISNWBAISYPUDME-YPKPFQOOSA-N

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)/C1=O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)C1=O

Origin of Product

United States

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